UCL 2077

Vue d'ensemble

Description

Applications De Recherche Scientifique

UCL 2077 has a wide range of scientific research applications. It is used extensively in studies related to slow afterhyperpolarization in neurons, particularly in the thalamic paraventricular nucleus and hippocampal pyramidal cells . The compound has also been employed in research focusing on the excitability of neurons and the modulation of potassium currents. Additionally, this compound is used in studies investigating the effects of potassium channel blockers on epilepsy-associated KCNQ channels .

Analyse Biochimique

Biochemical Properties

UCL 2077 interacts with various enzymes, proteins, and other biomolecules. It is a selective blocker of the sAHP channels, with an IC50 of 500 nM in hippocampal neurons . This compound also inhibits KCNQ1 and KCNQ2 channels, which are associated with epilepsy . The compound has minimal effects on calcium channels, action potentials, and input resistance . The interactions of this compound with these channels are crucial for its role in modulating neuronal excitability and preventing excessive neuronal firing.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In hippocampal neurons, it suppresses the slow afterhyperpolarization (sAHP) current, which is implicated in learning and memory . This suppression leads to an increase in neuronal excitability, as the sAHP current normally acts to reduce excitability after a burst of action potentials . This compound also affects the intermediate-conductance calcium-activated potassium channels, further influencing cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific potassium channels. This compound inhibits the sAHP channels by binding to their opening state, which prevents the channels from conducting potassium ions . This inhibition reduces the afterhyperpolarization phase, leading to increased neuronal excitability. Additionally, this compound selectively blocks KCNQ1 and KCNQ2 channels, which are involved in regulating neuronal and cardiac excitability . The compound’s effects on these channels are voltage-independent, meaning that it can inhibit the channels regardless of the membrane potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -80°C for up to six months and at -20°C for up to one month . In vitro studies have shown that this compound can maintain its inhibitory effects on sAHP channels for extended periods, although its potency may decrease slightly over time . Long-term exposure to this compound in cell cultures has been associated with sustained increases in neuronal excitability and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits sAHP channels and increases neuronal excitability without causing significant adverse effects . At higher doses, the compound can lead to toxic effects, including disruptions in cardiac function due to its inhibition of KCNQ1 channels . The threshold for these adverse effects varies depending on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to potassium channel regulation. The compound interacts with enzymes and cofactors that modulate the activity of sAHP and KCNQ channels . These interactions can influence metabolic flux and the levels of specific metabolites within cells. This compound’s effects on potassium channels also have downstream impacts on cellular energy metabolism and ion homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its binding to potassium channels and other membrane proteins . This compound tends to accumulate in regions with high densities of these channels, such as the hippocampus and other areas of the brain involved in learning and memory . This localization is crucial for its therapeutic effects on neuronal excitability.

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with potassium channels . The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target channels to exert its effects. This compound does not appear to undergo significant post-translational modifications that would alter its localization or function . Its presence in the plasma membrane allows it to effectively modulate neuronal excitability and prevent excessive firing.

Méthodes De Préparation

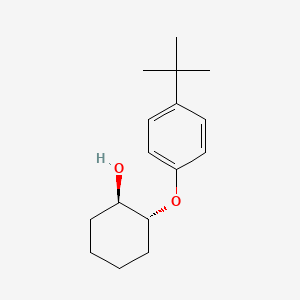

La synthèse de UCL 2077 implique la réaction de la triphénylméthylamine avec la pyridine. Le composé est généralement préparé sous forme solide avec une pureté ≥ 98 % (HPLC). Il est soluble dans le diméthylsulfoxyde (DMSO) à des concentrations supérieures à 20 mg/mL mais est insoluble dans l'eau .

Analyse Des Réactions Chimiques

UCL 2077 subit plusieurs types de réactions chimiques, se concentrant principalement sur son interaction avec les courants ioniques. Il a été démontré qu'il diminuait l'amplitude des courants potassiques médiés par erg et augmentait le taux de désactivation de ces courants. Le composé déplace également la courbe d'activation de ces courants vers des potentiels moins hyperpolarisants et diminue le degré d'hystérésis de tension . Les réactifs et conditions courants utilisés dans ces réactions comprennent le DMSO comme solvant et divers courants ioniques dans les enregistrements de courant liés aux cellules.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. Il est largement utilisé dans les études liées à la lente après-hyperpolarisation dans les neurones, en particulier dans le noyau paraventriculaire thalamique et les cellules pyramidales de l'hippocampe . Le composé a également été utilisé dans des recherches portant sur l'excitabilité des neurones et la modulation des courants potassiques. De plus, this compound est utilisé dans des études examinant les effets des bloqueurs des canaux potassiques sur les canaux KCNQ associés à l'épilepsie .

Mécanisme d'action

Le principal mécanisme d'action de this compound implique son rôle de bloqueur sélectif des canaux de lente après-hyperpolarisation. Il inhibe les canaux de lente après-hyperpolarisation avec une valeur de CI50 de 500 nM dans les neurones hippocampiques. Le composé a des effets minimes sur les canaux calciques, les potentiels d'action, la résistance d'entrée et la lente après-hyperpolarisation. This compound agit également comme un bloqueur sélectif de sous-type des canaux KCNQ associés à l'épilepsie .

Mécanisme D'action

The primary mechanism of action of UCL 2077 involves its role as a selective slow-afterhyperpolarization channel blocker. It inhibits the slow afterhyperpolarization channels with an IC50 value of 500 nM in hippocampal neurons. The compound has minimal effects on calcium channels, action potentials, input resistance, and medium afterhyperpolarization. This compound also acts as a subtype-selective blocker of epilepsy-associated KCNQ channels .

Comparaison Avec Des Composés Similaires

UCL 2077 est unique dans son inhibition sélective des canaux de lente après-hyperpolarisation. Les composés similaires comprennent d'autres bloqueurs des canaux potassiques tels que SCH 58261, STF-62247 et MRS 1523. this compound se distingue par sa spécificité pour les canaux de lente après-hyperpolarisation et ses effets minimes sur les autres courants ioniques .

Propriétés

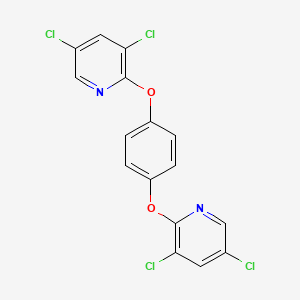

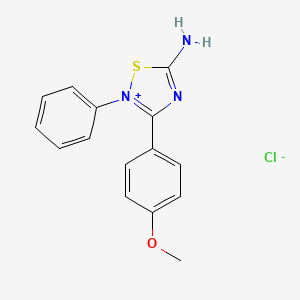

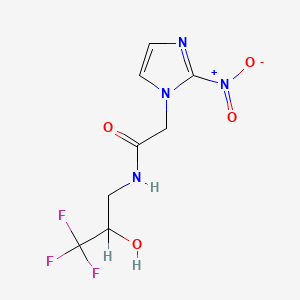

IUPAC Name |

1,1,1-triphenyl-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2/c1-4-12-22(13-5-1)25(23-14-6-2-7-15-23,24-16-8-3-9-17-24)27-20-21-11-10-18-26-19-21/h1-19,27H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFNWDHABGBCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647764 | |

| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918311-87-2 | |

| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Triphenylmethylaminomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)